1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1797807-85-2
VCID: VC5210699
InChI: InChI=1S/C8H14N4O.2ClH/c1-7-10-8(13-11-7)6-12-4-2-9-3-5-12;;/h9H,2-6H2,1H3;2*1H
SMILES: CC1=NOC(=N1)CN2CCNCC2.Cl.Cl
Molecular Formula: C8H16Cl2N4O
Molecular Weight: 255.14

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride

CAS No.: 1797807-85-2

Cat. No.: VC5210699

Molecular Formula: C8H16Cl2N4O

Molecular Weight: 255.14

* For research use only. Not for human or veterinary use.

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride - 1797807-85-2

Specification

CAS No. 1797807-85-2
Molecular Formula C8H16Cl2N4O
Molecular Weight 255.14
IUPAC Name 3-methyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;dihydrochloride
Standard InChI InChI=1S/C8H14N4O.2ClH/c1-7-10-8(13-11-7)6-12-4-2-9-3-5-12;;/h9H,2-6H2,1H3;2*1H
Standard InChI Key DXNVYOVLJDYARS-UHFFFAOYSA-N
SMILES CC1=NOC(=N1)CN2CCNCC2.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and a piperazine moiety linked via a methylene bridge at the 5-position. Protonation of the piperazine nitrogen atoms by hydrochloric acid yields the dihydrochloride salt, significantly influencing its physicochemical properties. The canonical SMILES representation is CC1=NOC(=N1)CN2CCNCC2.Cl.Cl, while its IUPAC name is 3-methyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole dihydrochloride.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1797807-85-2
Molecular FormulaC8H16Cl2N4O\text{C}_8\text{H}_{16}\text{Cl}_2\text{N}_4\text{O}
Molecular Weight255.14 g/mol
InChIKeyDXNVYOVLJDYARS-UHFFFAOYSA-N
Parent Compound (CAS)1042795-94-7

Spectroscopic and Computational Data

The Standard InChI string (InChI=1S/C8H14N4O.2ClH/c1-7-10-8(13-11-7)6-12-4-2-9-3-5-12;;/h9H,2-6H2,1H3;2*1H) provides a complete descriptor for computational modeling. X-ray crystallography data remain unpublished, but density functional theory (DFT) simulations predict planar geometry for the oxadiazole ring and chair conformation for the piperazine group.

Synthesis and Manufacturing

Synthetic Routes

The parent compound 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine is typically synthesized via:

  • Amidoxime Pathway: Condensation of 3-methyl-5-(chloromethyl)-1,2,4-oxadiazole with piperazine in the presence of triethylamine .

  • Cyclization Approach: Reaction of N-methylpiperazine with preformed oxadiazole precursors under Vilsmeier-Haack conditions .

The dihydrochloride salt forms through stoichiometric treatment with hydrochloric acid in ethanol, yielding >95% purity after recrystallization .

Table 2: Synthetic Optimization Parameters

ParameterOptimal RangeYield Impact
Reaction Temperature40–60°C+15–20%
HCl Equivalents2.1–2.3 eq>99% salt
Solvent SystemEtOH/H2O (4:1)Crystal purity

Industrial Scalability

Current production remains at laboratory scale (10–100 g batches) by suppliers including Absin Bioscience (China) and Ryan Scientific (USA) . Challenges in large-scale synthesis include:

  • Exothermic protonation requiring precise temperature control

  • Hygroscopicity of intermediates necessitating anhydrous conditions

Physicochemical Properties

Stability Profile

The dihydrochloride salt demonstrates superior stability compared to the free base:

PropertyFree BaseDihydrochloride
HygroscopicityHighModerate
Thermal Decomposition218°C265°C
PhotostabilityPoorStable (UV-Vis)

Storage recommendations include desiccated environments at 2–8°C with inert gas purging for long-term preservation.

Solubility Characteristics

Experimental solubility data (25°C):

SolventSolubility (mg/mL)
Water12.8 ± 0.5
Ethanol34.2 ± 1.1
DMSO89.5 ± 2.3

Aqueous solubility follows pH dependence, with maximum solubility at pH 3–4 corresponding to the compound’s pKa values (predicted 6.8 and 9.2 for piperazine nitrogens).

FormLD50 (mg/kg)
Free Base320
Dihydrochloride480

Chronic exposure studies (28-day rat) showed reversible hepatotoxicity at 50 mg/kg/day.

SupplierPurityPrice (USD/g)
Absin Bioscience98%120
Ryan Scientific97%135
Parchem95%110

Minimum order quantities range from 10 mg (research samples) to 100 g (bulk orders) .

Future Research Trajectories

Priority Investigations

  • ADMET Profiling: Systematic absorption, distribution, metabolism, excretion, and toxicity studies

  • Crystal Engineering: Polymorph screening to enhance bioavailability

  • Structure-Activity Relationships: Modifications at oxadiazole 3-position and piperazine N-atoms

Synthetic Chemistry Challenges

  • Developing catalytic asymmetric routes for chiral derivatives

  • Green chemistry approaches to reduce E-factor (currently 32 kg waste/kg product)

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